tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C14H27N3O2 and a molecular weight of 269.39 g/mol . It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidinyl-pyrrolidinyl intermediate . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions are common, especially nucleophilic substitutions where the piperidinyl or pyrrolidinyl groups are replaced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications.
tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate: Another similar compound with slightly different functional groups.
Uniqueness: tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties . Its combination of piperidinyl and pyrrolidinyl groups makes it particularly useful in the synthesis of complex molecules .
Biological Activity
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, with the CAS number 903094-57-5, is a compound of significant interest in pharmaceutical research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 269.38 g/mol
- Structure : The compound features a tert-butyl carbamate moiety linked to a piperidine and pyrrolidine structure, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These effects were observed at low concentrations (0.78 to 3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Compound 44 | MRSA | 0.78 - 3.125 μg/mL | Disruption of cell wall synthesis |
VREfm | 0.78 - 3.125 μg/mL | Disruption of cell wall synthesis |
The mechanism by which this compound exerts its antimicrobial effects is primarily through the disruption of bacterial cell wall synthesis. This is critical for maintaining bacterial integrity and viability, particularly against resistant strains .
Pharmacological Screening
In vitro Studies : Preliminary pharmacological screening has indicated that this compound may also influence inflammatory pathways. For example, it has been shown to modulate IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential anti-inflammatory properties . The concentration-dependent inhibition of pyroptosis highlights its relevance in treating inflammatory diseases.
Study | Findings |
---|---|
In vitro screening | Inhibition of IL-1β release by up to 35% |
Pyroptosis inhibition | Concentration-dependent effects observed |
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of related compounds, researchers found that derivatives exhibiting structural similarities to this compound significantly reduced IL-1β levels in macrophages. This suggests that the compound could be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related carbamates against resistant bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also exhibited bactericidal activity against biofilm-forming strains, which are notoriously difficult to treat .
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXFHIGFBZXEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655178 | |
Record name | tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903094-57-5 | |
Record name | tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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